molecular formula C14H27NO3 B2811287 Tert-butyl N-[(2-hydroxy-5,5-dimethylcyclohexyl)methyl]carbamate CAS No. 2243505-53-3

Tert-butyl N-[(2-hydroxy-5,5-dimethylcyclohexyl)methyl]carbamate

Cat. No.: B2811287
CAS No.: 2243505-53-3
M. Wt: 257.374
InChI Key: RJYPENMDGNVPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(2-hydroxy-5,5-dimethylcyclohexyl)methyl]carbamate: is a chemical compound with the molecular formula C₁₅H₂₄O₂. It is a derivative of carbamate and is known for its unique structural features, including a tert-butyl group and a cyclohexyl ring with hydroxyl and dimethyl substituents.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-hydroxy-5,5-dimethylcyclohexanone as the starting material.

  • Reaction Steps: The cyclohexanone undergoes a reaction with tert-butyl isocyanate under controlled conditions to form the carbamate derivative.

  • Industrial Production Methods: On an industrial scale, the reaction is carried out in a solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the reaction.

Types of Reactions:

  • Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone.

  • Reduction: The carbamate group can be reduced to form an amine.

  • Substitution: The tert-butyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate.

  • Reduction: Reducing agents like lithium aluminum hydride are often used.

  • Substitution: Nucleophiles such as iodide or azide can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of cyclohexanone derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted tert-butyl compounds.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: Medicine: It can be used in the development of pharmaceuticals, particularly in the design of new drugs targeting specific biological pathways. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The hydroxyl group on the cyclohexyl ring can form hydrogen bonds, while the tert-butyl group provides steric hindrance, affecting the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • Tert-butyl N-[(2-hydroxy-5,5-dimethylcyclohexyl)methyl]carbamate: is structurally similar to other carbamate derivatives, such as phenyl carbamate and benzyl carbamate .

Uniqueness:

  • The presence of the hydroxyl group and the dimethyl substituents on the cyclohexyl ring make this compound unique compared to other carbamates, providing distinct chemical and biological properties.

This compound , its preparation, reactions, applications, and mechanisms

Properties

IUPAC Name

tert-butyl N-[(2-hydroxy-5,5-dimethylcyclohexyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-13(2,3)18-12(17)15-9-10-8-14(4,5)7-6-11(10)16/h10-11,16H,6-9H2,1-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYPENMDGNVPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C(C1)CNC(=O)OC(C)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.